![molecular formula C15H14FN3OS B2574490 N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021075-57-9](/img/structure/B2574490.png)
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, also known as FLX475, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. FLX475 belongs to the class of compounds known as cyclopropane carboxamides and has been found to have a potent inhibitory effect on the immune checkpoint protein, CCR4.
Aplicaciones Científicas De Investigación
Antiviral Drug Discovery
Research in antiviral drug discovery has explored a variety of compounds, including those with complex structures similar to "N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide". These studies focus on developing new strategies for treating viral infections, such as dengue fever and HIV, by identifying compounds with potential antiviral properties (De Clercq, 2009).
Anticonvulsant Activity
Compounds with structures incorporating elements like fluorobenzyl groups have been evaluated for their anticonvulsant activities. These studies involve synthesizing analogues and assessing their efficacy in models of seizures, highlighting the potential therapeutic applications of such compounds in the treatment of epilepsy (Kelley et al., 1995).
Development of Radioligands
Fluorinated derivatives of complex molecules have been synthesized for use as radioligands in biological studies. These compounds are designed to bind selectively to specific receptors in the brain, allowing researchers to study receptor distribution and activity, which is crucial for understanding various neurological conditions (Lang et al., 1999).
Antituberculosis Activity
Research into developing new treatments for tuberculosis has led to the synthesis of compounds with thioamide and cyclopropane components. These studies aim to identify molecules that inhibit Mycobacterium tuberculosis with high efficacy and low cytotoxicity, representing a crucial step in combating this global health threat (Jeankumar et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is the α-glucosidase enzyme . This enzyme is located in the intestine and plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of oligosaccharides and disaccharides to glucose .
Mode of Action
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide: interacts with the α-glucosidase enzyme by inhibiting its activity . This inhibition delays the digestion of carbohydrates, thereby reducing the rate of glucose absorption in the digestive system .
Biochemical Pathways
The inhibition of α-glucosidase by N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide affects the carbohydrate digestion pathway . This results in a decrease in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal .
Result of Action
The molecular and cellular effects of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide ’s action primarily involve the reduction of postprandial hyperglycemia . By inhibiting α-glucosidase and slowing carbohydrate digestion, this compound can help manage blood sugar levels, particularly after meals .
Propiedades
IUPAC Name |
N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-12-4-2-1-3-11(12)9-21-14-8-7-13(18-19-14)17-15(20)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMITEGSKAMDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.